Product packaging for OspB protein(Cat. No.:CAS No. 149719-59-5)

OspB protein

Cat. No.: B1174850
CAS No.: 149719-59-5
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Description

The OspB protein is a lipid-modified, surface-exposed lipoprotein encoded by the spirochete Borrelia burgdorferi, the causative agent of Lyme disease . It is co-expressed with the highly similar OspA protein from a bicistronic operon on the 49-kb plasmid lp54 . OspB is critically important for the bacterial enzootic cycle, playing a key role in the adherence and survival of B. burgdorferi within the Ixodes tick vector . Research demonstrates that OspB facilitates the colonization of the tick midgut, and OspB-deficient spirochetes show a significantly impaired ability to adhere to the tick gut and survive within the vector, a phenotype that can be rescued by genetic complementation . This protein is expressed when the spirochete resides in the gut of unfed ticks, suggesting a function in promoting persistence between blood meals . Like other borrelial surface antigens, OspB is not exclusively found on the organism's surface and can also be detected in the periplasm, indicating it may be shuttled to and from the surface at different points during infection, which is a key area of investigation for understanding immune evasion . Antibodies directed against outer surface proteins like OspB have been shown to protect animals from infection, highlighting the protein's significance in the host-pathogen interface and its potential value in vaccine and diagnostic research . This recombinant this compound is produced in E. coli with high purity and is presented in a liquid format. It is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

149719-59-5

Molecular Formula

C15H20N6NaO5PS

Synonyms

OspB protein

Origin of Product

United States

Genetic Organization and Transcriptional Regulation of Ospb Protein Expression

Genomic Locus of ospB Gene within the ospAB Operon

The gene encoding OspB, ospB, is located within a bicistronic operon, ospAB, alongside the gene for OspA, ospA. rockland.comdiva-portal.orgdiva-portal.orgaaem.pl

Plasmid Localization and Genomic Context

The ospAB operon is typically encoded on a linear plasmid in Borrelia burgdorferi, commonly a plasmid approximately 49-54 kb in size (e.g., lp54). rockland.combiosave.comthenativeantigencompany.comdiva-portal.orgplos.orgdiva-portal.orgaaem.plnasa.govnih.govrupress.org The genes ospA and ospB are encoded in tandem within a 2 kb stretch on this plasmid, separated by a short intergenic region, reported to be as small as 12 base pairs in some strains. nasa.gov

Co-transcription with ospA and Bicistronic Nature

The ospA and ospB genes are co-transcribed from a common promoter located upstream of ospA, forming a single transcriptional unit. rockland.combiosave.comthenativeantigencompany.comdiva-portal.orgplos.orgdiva-portal.orgaaem.plnasa.govnih.govnih.govnih.gov This results in a bicistronic mRNA molecule that carries the coding sequences for both OspA and OspB. researchgate.netmicrobiologyresearch.org Studies using Northern blot analysis have identified a transcript of approximately 2.2 kilobases that hybridizes with probes specific for both ospA and ospB, confirming their co-transcription. nih.govnih.gov The co-transcription and close proximity of ospA and ospB suggest their expression is coordinately regulated. rockland.combiosave.comthenativeantigencompany.com

Transcriptional Control Mechanisms of ospB Expression

The expression of the ospAB operon is primarily regulated at the transcriptional level in response to environmental signals encountered during the spirochete's enzootic cycle. diva-portal.orgdiva-portal.orgnih.govnih.gov

Environmental Cues and Differential Expression in Vector and Host Microenvironments

Borrelia burgdorferi exhibits differential expression of its outer surface proteins, including OspB, as it adapts to the distinct microenvironments of the tick vector and the vertebrate host. rockland.combiosave.comthenativeantigencompany.comdiva-portal.orgresearchgate.netasm.orgplos.orgaaem.plplos.org This differential expression is a key strategy for survival and transmission. aaem.plplos.org

OspB, along with OspA, is significantly upregulated when Borrelia enters and resides within the arthropod vector, particularly in unfed ticks and the tick midgut. rockland.comproteopedia.orgbiosave.comthenativeantigencompany.comdiva-portal.orgasm.orgplos.orgaaem.plplos.orgdiva-portal.orgaaem.plnih.govproteopedia.orgnih.govoup.com High levels of OspA and OspB are produced by spirochetes in the midgut of unfed ticks, suggesting they are essential for maintaining the spirochete within this environment. proteopedia.orgnih.gov OspB has been shown to play a vital role in the adherence of B. burgdorferi to the tick midgut. proteopedia.org Studies have demonstrated that OspB-deficient B. burgdorferi strains show impaired ability to adhere to tick gut extracts and have significantly reduced colonization and survival rates in the tick midgut compared to wild-type strains. plos.orgproteopedia.orgnih.govplos.org

Borrelia StrainOspB ExpressionAdherence to Tick Gut ExtractsTick Midgut ColonizationTick Midgut Survival
Wild-typePresentHighHighHigh
OspB-deficientAbsentImpairedSignificantly ReducedSignificantly Reduced

During the transmission from the tick vector to a vertebrate host, the expression of ospAB is immediately and significantly reduced, leading to the downregulation of OspB production. rockland.combiosave.comthenativeantigencompany.comdiva-portal.orgplos.orgaaem.plplos.orgproteopedia.orgnih.govbiorxiv.org This downregulation is accompanied by the upregulation of other outer surface proteins, such as OspC, which are important for mammalian infection. aaem.plplos.orgproteopedia.orgnih.gov The decrease in OspA and OspB is thought to facilitate the spirochetes' detachment from the tick midgut and migration to the salivary glands for transmission. proteopedia.orgnih.govoup.com Repressing ospAB expression during mammalian infection is considered critical for B. burgdorferi to evade the host immune system. plos.org Studies have shown that B. burgdorferi mutants that constitutively express OspA and OspB are rapidly cleared by host immune responses. oup.comasm.org

Transcriptional regulation of ospAB expression involves factors like BosR, which functions as a repressor by binding to regulatory elements within the ospAB operon. plos.org Environmental factors such as temperature and pH changes encountered during tick feeding are also thought to induce the downregulation of OspA and OspB and upregulation of OspC. nih.govproteopedia.org Changes in DNA supercoiling, influenced by temperature, have been suggested as a signal transducer for the environmental regulation of outer surface protein synthesis, including the ospAB operon. nih.gov

Environmental ConditionOspB Expression
Unfed Tick / Tick MidgutUpregulated
During Transmission to HostDownregulated
Vertebrate Host MicroenvironmentLow/Downregulated
Influence of Temperature and pH on Expression

The expression of B. burgdorferi genes, including those in the ospAB operon, is significantly influenced by environmental factors, particularly temperature and pH, as the spirochete transitions between the tick vector and the mammalian host. nih.govnih.gov In the midgut of an unfed tick, where the temperature is lower, B. burgdorferi expresses high levels of OspA and OspB. nih.govoup.com However, upon tick feeding, the temperature of the midgut increases, and the pH drops. nih.govnih.gov These changes trigger a dramatic shift in gene expression, with the downregulation of OspA and OspB production and the induction of other proteins like OspC, which are important for mammalian infection. nih.govoup.com Studies have used in vitro cultivation at different temperatures (e.g., shifting from 23°C to 35°C) as a surrogate for the changes experienced during tick feeding to study these expression patterns. nih.gov The rapid increase in temperature appears to be a crucial signal for these changes in gene expression. nih.gov While temperature is a key factor, the changes during tick feeding involve a combination of environmental shifts, including pH and nutrient levels. nih.govnih.gov

Regulatory Elements and Promoters Associated with ospAB Operon

The ospAB operon is transcribed from a σ70-dependent promoter. plos.org The regulatory region upstream of the ospAB coding sequence contains several cis-regulatory elements that are highly conserved across different Borrelia species. researchgate.net These elements include a direct repeat (DR), a T-rich region associated with RpoS-mediated repression in the mammalian host environment, and putative RpoD (σ70)-binding sites, specifically the -35 and -10 regions. researchgate.net The transcription start site (+1) and the ribosome-binding site (RBS) are also located within this region. researchgate.net

Studies have identified two key regulatory sequences, cisI and cisII, upstream of the ospAB operon that are involved in its regulation. plos.org The alternative sigma factor RpoS, a key regulator in B. burgdorferi, plays a central role in modulating gene expression during the spirochete's enzootic cycle, including repressing σ70-dependent genes like ospAB in the mammalian host. asm.orgmendeley.com Research indicates that RpoS-mediated repression of ospAB involves sequence elements near the core promoter. asm.orgmendeley.comasm.org Additionally, the protein BosR has been shown to function as a repressor of the ospAB operon. plos.org BosR binds to two regulatory elements within the ospAB operon, with stronger binding observed at the cisII site compared to cisI. plos.org Increased expression of BosR leads to the downregulation of OspA (and by extension, likely OspB due to cotranscription). plos.org This repression by BosR can occur independently of RpoS, although it is more significant in an RpoS-deficient background. plos.org

Quantitative Analysis of ospB mRNA Transcripts during Infection

Quantitative analysis of gene expression, such as measuring mRNA transcript levels, is crucial for understanding the dynamics of OspB production during B. burgdorferi infection. While specific quantitative data solely focused on ospB mRNA transcripts during infection across different stages and host environments is not extensively detailed in the provided snippets, the cotranscription of ospA and ospB means that studies quantifying ospA mRNA levels often reflect ospB expression as well. rockland.compnas.orgthenativeantigencompany.comnih.gov

Studies utilizing techniques like Northern blot analysis have identified a 2.2-kilobase transcript that hybridizes with probes specific for both ospA and ospB, confirming their cotranscription as a single unit. nih.gov Differential gene expression studies, often employing techniques like whole-genome DNA arrays or reverse transcriptase PCR, have demonstrated the significant downregulation of ospAB transcript levels when B. burgdorferi transitions from the tick environment to the mammalian host. nih.govnih.gov This reciprocal expression pattern with mammalian-phase genes like ospC is a hallmark of B. burgdorferi's adaptation strategy. nih.govoup.com

Quantitative analysis of mRNA transcripts can be performed using various methods, including quantitative polymerase chain reaction (qPCR) or fluorescence spectroscopic methods with RNA-specific dyes. mdpi.comusp.orgscispace.com These techniques allow for the measurement of transcript levels under different conditions, providing insights into the regulatory mechanisms controlling ospAB expression during the complex life cycle of B. burgdorferi.

Post-transcriptional and Post-translational Aspects of OspB Protein

Lipidation and Membrane Anchoring of this compound

OspB is characterized as a lipoprotein, meaning it undergoes lipid modification. rockland.comwikipedia.orgthenativeantigencompany.com This post-translational modification involves the attachment of fatty acid molecules to the protein, which serves as a membrane anchor. rockland.comwikipedia.orgnih.gov Lipoprotein biosynthesis in bacteria, including spirochetes like B. burgdorferi, is a multi-step process that occurs on the periplasmic side of the cytoplasmic membrane and involves several enzymes. nih.govoup.com After secretion across the cytoplasmic membrane, the protein is lipidated and cleaved at a cysteine residue in the lipoprotein signal-processing site. nih.govoup.com This process typically results in the attachment of three fatty acids to the N-terminal cysteine residue. nih.gov

The N-terminal sequence of OspB is believed to contain a signal sequence that directs the protein to the spirochete's outer membrane and is the site of lipidation. pnas.orgnasa.govuniprot.org This lipidation is crucial for anchoring OspB to the outer membrane. nih.govplos.org Recombinant forms of outer surface proteins like OspA, lacking the N-terminal signal sequence and thus unlipidated, are soluble in aqueous solution, highlighting the role of lipidation in membrane association. pnas.orgnasa.gov

Structural Biology of Ospb Protein

Primary Amino Acid Sequence Features and Homology to OspA and Other Lipoproteins

Borrelia burgdorferi OspB is a major surface-exposed lipoprotein with a molecular weight of approximately 34 kDa, slightly larger than OspA (31 kDa). oup.comrockland.comnih.govthenativeantigencompany.com Both OspA and OspB are encoded by tandem genes located on a 49-kb linear plasmid in B. burgdorferi and are co-transcribed from a common promoter. oup.comnih.govthenativeantigencompany.com They are anchored to the bacterial membrane by N-terminally attached fatty acid molecules, characteristic of lipoproteins. rockland.comrockland.com

In contrast, Shigella OspB is described as a type III effector protein and exhibits structural homology to cysteine proteases, sharing 27–30% sequence identity with the RtxA toxins and the protease domains of large clostridial cytotoxins like TcdA and TcdB. asm.orgnih.govbiorxiv.org This suggests a distinct evolutionary origin and function compared to the Borrelia lipoproteins.

Predicted and Experimentally Determined Secondary and Tertiary Structures

Experimental determination of Borrelia burgdorferi OspB structure includes X-ray crystal structures of a C-terminal fragment spanning residues 152-296, both alone and in complex with an antibody Fab fragment (H6831). nih.gov These structures provide insights into the tertiary fold of this region. The C-terminal region of OspB adopts a fold similar to that observed for the C-terminal half of OspA, consistent with their sequence homology. plos.org

Shigella OspB's tertiary structure has been modeled based on its homology to cysteine proteases, specifically the protease domains of RtxA and TcdA, with high confidence levels (96% and 62%, respectively). asm.orgnih.govbiorxiv.orgresearchgate.net This modeling is supported by the conservation of key catalytic residues. asm.orgnih.govbiorxiv.orgresearchgate.net

Analysis of the secondary structure of proteins, including potential vaccine candidates utilizing OspB as a backbone, has been performed using computational tools like DSSP, identifying elements such as alpha helices, beta sheets, turns, and coils. researchgate.net The crystal structure of the Borrelia OspB C-terminal fragment reveals beta-sheets as prominent secondary structural elements. nih.gov

Identification of Functional Domains and Conserved Motifs

In Borrelia burgdorferi OspB, a highly conserved region of hydrophobic residues has been identified, which is hypothesized to provide a binding site for small molecules such as peptides, linear saccharides, or protein loops. plos.orgproteopedia.org The C-terminal regions of both OspA and OspB are characterized by a positively charged cleft adjacent to a cavity lined with hydrophobic residues, also suggested as a potential ligand binding site. oup.comnih.govplos.org

For Shigella OspB, in silico analyses and experimental data point to a conserved cysteine-histidine catalytic dyad as a key functional motif, essential for its cysteine protease activity. asm.orgnih.govbiorxiv.orgresearchgate.netresearchgate.netbiorxiv.org The conserved residues involved in this catalytic dyad are Cysteine 184 and Histidine 144. asm.orgnih.govbiorxiv.orgresearchgate.net This catalytic domain is structurally homologous to those found in bacterial cytotoxins like RtxA, TcdA, and TcdB. asm.orgnih.govbiorxiv.orgbiorxiv.org Shigella OspB is also rich in lysine (B10760008) and arginine residues, and while a specific inositol (B14025) hexakisphosphate (IP6) binding pocket wasn't explicitly modeled, the protein's richness in positively charged residues and the requirement of IP6 for its activity suggest a potential binding site for this cofactor. asm.orgresearchgate.netbiorxiv.org

Conformational Dynamics and Ligand-Induced Structural Changes

Studies on Borrelia burgdorferi OspB have investigated conformational changes upon ligand binding, particularly with antibodies. Binding of the bactericidal monoclonal antibody CB2 to OspB has been shown to elicit a change in OspB's tertiary structure, detectable by altered susceptibility to limited proteolysis. aai.org This suggests that antibody binding can induce conformational dynamics in OspB. Similarly, comparison of the crystal structure of the Borrelia OspB C-terminal fragment alone and in complex with the H6831 Fab revealed some conformational changes, primarily related to the disordering or removal by proteolysis of a beta-sheet present in the free form upon antibody binding. nih.gov

For Shigella OspB, the requirement of inositol hexakisphosphate (IP6) for its protease activity suggests that IP6 binding likely induces a conformational change in the active site, leading to the activation of proteolysis. researchgate.netresearchgate.netbiorxiv.org This highlights ligand-induced structural changes as crucial for the function of Shigella OspB.

Dimerization and Oligomerization States of OspB Protein

In the reported crystal structures of the Borrelia burgdorferi OspB C-terminal fragment, artificial dimers connected by intermolecular beta-sheets were observed. nih.gov While these may be a result of crystallization conditions, studies on recombinant Borrelia OspB have suggested that the protein can form oligomers, including dimers, tetramers, and octamers. hud.ac.uk This indicates a potential for self-association in OspB, although the physiological relevance and conditions favoring different oligomeric states require further investigation. Protein dimerization and oligomerization are common mechanisms for modulating protein function and can be studied using various techniques. semanticscholar.org

Structural Basis of this compound Interactions (e.g., antibody binding interfaces)

Borrelia burgdorferi OspB is a major antigen on the surface of the spirochete and is recognized by antibodies. rockland.comproteopedia.orgproteopedia.org The structural basis of antibody binding to OspB has been investigated, particularly for bactericidal antibodies. The epitope for the bactericidal Fab H6831 is located on the C-terminus of OspB (residues 152-296) and is centered around Lys-253, a residue essential for H6831 recognition. nih.govproteopedia.org The binding involves Lys-253 becoming positioned between tyrosine residues (Tyr-101 and Tyr-33) of the H6831 heavy chain and forming an ion pair with Glu-50. proteopedia.org This epitope is topologically analogous to the LA-2 epitope found on OspA. nih.gov

Another monoclonal antibody, CB2, also binds to OspB in the region of Lys-253 near the C-terminus. aai.org The binding of CB2 to its epitope affects the tertiary structure of OspB. aai.org Other antibodies have been mapped to different regions of OspB; for example, mAb B10 binds near the N-terminus (amino acids 1-50), while mAbs 22J and 27G bind to regions within amino acids 34-99 and 134-167, respectively. pnas.orgnih.gov Some of these antibody binding sites are conformational epitopes, meaning they are formed by residues that are not necessarily contiguous in the primary sequence but are brought together in the folded three-dimensional structure. researchgate.netpnas.orgcore.ac.uk The ability to predict conformational epitopes is crucial for vaccine design. core.ac.uk

Molecular Functions and Pathobiological Roles of Ospb Protein

Role in Borrelia burgdorferi Adhesion and Colonization Mechanisms

OspB is critical for the ability of B. burgdorferi to adhere to and colonize the tick midgut. Studies using OspB-deficient B. burgdorferi strains have demonstrated a significant impairment in their ability to adhere to tick gut extracts and colonize the tick midgut compared to wild-type strains. plos.orgplos.orgnih.gov Complementation with a wild-type copy of the ospB gene restores this ability. plos.orgnih.gov While OspA is known to bind the tick midgut receptor TROSPA, the precise mechanism by which OspB mediates adhesion is still under investigation. plos.orgtandfonline.com It is hypothesized that OspB may bind to its own receptor in the tick gut, or that both OspA and OspB might bind to separate TROSPA molecules, with both interactions being necessary for strong attachment. plos.org

Contribution to Tick Midgut Colonization and Persistence

The presence of OspB is essential for the efficient colonization and persistence of B. burgdorferi within the tick midgut. plos.orgplos.org Mutant spirochetes lacking OspB can enter ticks during feeding but show a significantly diminished ability to adhere to the gut and survive within the vector. plos.orgtandfonline.com This leads to a substantial reduction in the number of spirochetes in molted adult ticks. plos.orgplos.org This finding underscores OspB's vital contribution to maintaining the spirochete population within the tick vector between blood meals. nih.govplos.orgplos.orgtandfonline.comnih.govproteopedia.orgmdpi.comfrontiersin.org

Specific Binding to Tick Gut Components

Research indicates that OspB specifically binds to components within tick gut extracts. plos.orgnih.gov Although the specific tick receptor(s) for OspB have not been definitively identified, this binding activity is crucial for its role in adherence and colonization. plos.orgtandfonline.com Studies have shown that non-bactericidal antibodies targeting OspB can interfere with B. burgdorferi colonization of Ixodes scapularis, further supporting a specific interaction between OspB and tick gut factors. nih.gov

Contribution to Borrelia Survival and Persistence in the Arthropod Vector

OspB is a critical factor for the survival and long-term persistence of B. burgdorferi in the arthropod vector. nih.govplos.orgplos.orgtandfonline.comnih.govproteopedia.orgmdpi.comfrontiersin.orgasm.org Its abundant expression in unfed ticks helps the spirochetes withstand the conditions within the tick midgut between feeding cycles. nih.govplos.orgplos.orgoup.com The impaired survival of OspB-deficient mutants highlights the necessity of this protein for maintaining the spirochete population through the tick's developmental stages. plos.orgplos.org

Mechanisms of OspB Protein in Modulating Bacterial Physiology (if applicable)

While the primary characterized roles of OspB relate to adhesion and persistence in the tick vector, research into its potential influence on bacterial physiology is ongoing. The structural similarity between OspA and OspB, including a positively charged cleft and an adjacent hydrophobic cavity, suggests a potential to bind an unknown ligand, which could theoretically influence bacterial processes. nih.gov However, specific mechanisms by which OspB directly modulates Borrelia physiology beyond its structural and adhesive functions have not been extensively detailed in the provided search results. Post-translational modifications, such as lysine (B10760008) acetylation, are known to occur in B. burgdorferi and can modulate protein function and cellular physiology, particularly in central metabolism. frontiersin.org While OspB is a protein, whether it undergoes such modifications and how this might impact its function or bacterial physiology requires specific investigation.

Data Tables

Based on the information, a conceptual data table summarizing the role of OspB in tick colonization and survival can be presented:

FeatureWild-Type B. burgdorferiOspB-Deficient B. burgdorferiSignificance of OspB Presence
Entry into feeding ticksEfficientEfficientNot required for entry
Adherence to tick gutStrongImpairedEssential for strong adherence
Survival in tick midgutHighSignificantly reducedCritical for survival
Colonization of tick midgutEfficientImpairedEssential for efficient colonization
Persistence in tick vectorHighSignificantly reducedCritical for persistence

Ospb Protein in Vector Host Interactions

Dynamics of OspB Protein Expression During Tick Feeding and Transmission Cycle

The expression of this compound in Borrelia burgdorferi is tightly regulated and varies significantly throughout the bacterium's life cycle, particularly during the transition between its tick vector and mammalian host. When B. burgdorferi enters and resides within the arthropod vector, the expression of OspA and OspB is immediately activated. plos.orgaaem.pl This high level of expression is maintained while the spirochetes are in the unfed tick midgut. proteopedia.orgnih.govoup.com

However, during the transmission from the tick vector to a vertebrate host, the expression of OspA and OspB is significantly downregulated. plos.orgaaem.ploup.com This downregulation typically occurs within 36-48 hours of the tick taking a blood meal. nih.govoup.com Concurrently, the expression of other outer surface proteins, such as OspC, DbpA, and BBK32, is upregulated, which is essential for the spirochete's adaptation to the mammalian environment and dissemination within the host. plos.orgaaem.ploup.com This reciprocal expression pattern of OspA/B and OspC is considered a prototypical model for the differential gene expression that facilitates spirochete transmission. nih.govoup.com

Studies have shown that B. burgdorferi expresses OspA and OspB as they are acquired by ticks feeding on infected mammals. oup.com Despite this expression during transmission from mammals to ticks, it is generally not sufficient to trigger seroconversion in the mammalian host. oup.com

Quantitative analysis has provided insights into the relative expression levels. For instance, in tick-adapted spirochetes, the ratio of ospA to ospB mRNA transcripts was found to be approximately 3.5:1. nih.gov However, during experimental murine infection, B. burgdorferi expressed ospB at much higher levels than ospA, with up to 70 ospB transcripts for every ospA transcript. nih.gov This suggests a more frequent OspB antibody response during chronic murine infection compared to OspA. nih.gov

The selective and temporal expression of OspA and OspB in ticks strongly suggests that these proteins play a crucial role during the early colonization and persistence of spirochetes within the arthropod gut. plos.orgaaem.plnih.gov

Molecular Interactions with Tick Tissues and Components

OspB plays a significant role in the interaction of Borrelia burgdorferi with tick tissues, particularly the midgut. Evidence suggests that OspB, similar to OspA, binds to components within the tick gut. plos.orgnih.gov Studies using OspB-deficient B. burgdorferi have demonstrated an impaired ability of these spirochetes to adhere to the tick gut and survive within the vector. plos.orgplos.org Furthermore, OspB-deficient B. burgdorferi bound poorly to tick gut extracts in vitro. plos.orgplos.org Complementation of the OspB deficiency restored the spirochete's ability to bind tick gut extracts. plos.orgplos.org

These findings collectively indicate that OspB has an important function within Ixodes scapularis ticks and that B. burgdorferi relies on this protein for efficient persistence in the vector. plos.orgplos.org OspB specifically binds to a protein or protein complex within the tick gut. nih.gov The binding domains of OspA and OspB share significant homology, with amino acid sequences in certain regions showing 90-95% similarity. nih.gov

Experimental evidence, including in vitro binding assays and in vivo studies using OspB-deficient strains and antibody interference, supports the role of OspB in the attachment of B. burgdorferi to tick gut tissue. plos.orgnih.govplos.org Non-bactericidal OspB antibodies have been shown to interfere with B. burgdorferi colonization of I. scapularis, highlighting a specific role for OspB in spirochete-arthropod interactions. nih.gov

Comparison with OspA-mediated Tick Adhesion

OspA and OspB are closely related outer surface lipoproteins of B. burgdorferi, encoded on a bicistronic operon and co-transcribed. plos.orgnih.govnih.govnih.gov They share a high degree of sequence similarity, approximately 50% homology at the protein level, and are colocalized on the spirochete surface. proteopedia.orgnih.govnih.gov Both proteins are abundantly expressed in the midgut of unfed ticks and are thought to be crucial for colonization and persistence within this environment. nih.govoup.comthenativeantigencompany.com

While both OspA and OspB contribute to adherence to tick gut extracts in vitro, OspA is particularly well-characterized for its role in mediating spirochete attachment to the tick gut by binding to the tick midgut receptor, TROSPA (Tick Receptor for OspA). plos.orgnih.govoup.comnih.gov OspA-mediated adherence has been shown to be important for spirochete colonization within the tick gut. nih.gov

Although OspA alone has been shown to be sufficient to restore midgut colonization to a certain extent in OspA/OspB-deficient mutants, studies with OspB-deficient strains indicate that OspB also plays a significant, independent role in the ability of B. burgdorferi to colonize and survive in the tick midgut. nih.govoup.com An OspB-deficient strain was significantly impaired in its ability to colonize and survive in the tick midgut. nih.govoup.com

Despite the structural similarities, OspB does not bind to TROSPA. nih.gov However, it has been shown to bind other components of tick gut extract, which may be important for its role in colonization. nih.gov The functional equivalence of OspB to OspA in tick colonization has been demonstrated in experiments where OspB was expressed in place of OspA, resulting in normal tick colonization. nih.govasm.org This suggests that while OspA's interaction with TROSPA is a defined mechanism, OspB may utilize alternative or complementary binding targets in the tick gut.

The similar functions and colocalization of OspA and OspB on the spirochete surface raise the possibility of synergistic roles or even some level of functional redundancy in tick gut colonization. nih.gov It has been suggested that due to their similarities and colocalization, antibodies targeting one protein might sterically hinder the binding of the other. nih.govnih.gov

Role in Borrelia Adaptation to Environmental Shifts within the Vector

OspB, along with OspA, plays a critical role in the adaptation of Borrelia burgdorferi to the environment within the tick vector, particularly the midgut of unfed ticks. The high level of expression of OspA and OspB in the unfed tick midgut is considered a primary strategy for the spirochetes to persist in this environment between blood meals. nih.govthenativeantigencompany.com

The differential expression of OspA and OspB in response to environmental changes is a key aspect of B. burgdorferi's adaptation strategy. plos.orgaaem.ploup.com As the tick takes a blood meal, the environment in the midgut changes significantly, including shifts in temperature and pH. proteopedia.org These changes trigger the downregulation of OspA and OspB and the upregulation of proteins necessary for survival and transmission in the mammalian host. proteopedia.orgoup.com

The ability of OspB to facilitate adherence to the tick gut is crucial for the spirochete's survival within the vector. OspB-deficient spirochetes are unable to persist efficiently within the blood meal or fully adhere to the tick gut, leading to a significant reduction in their numbers in molted adult ticks. plos.org This highlights the importance of OspB in maintaining the spirochete population within the tick vector during the inter-feeding periods.

The functional equivalence observed between OspA and OspB in tick colonization suggests that both proteins contribute to the spirochete's ability to establish and maintain infection in the tick despite environmental fluctuations. nih.govasm.org This adaptation is essential for the successful completion of the enzootic cycle and the subsequent transmission of B. burgdorferi to a new host.

Data Tables

ProteinExpression in Unfed TickExpression During Tick Feeding/TransmissionRole in Tick InteractionInteraction Target
OspAHighDownregulatedAdherence, PersistenceTROSPA (Tick Gut Receptor), Tick Gut Extracts
OspBHighDownregulatedAdherence, PersistenceTick Gut Components, Tick Gut Extracts
OspCLow/UndetectableUpregulatedDissemination from tick, Mammalian InfectionPlasminogen

Detailed Research Findings

Research involving OspB-deficient Borrelia burgdorferi strains has provided significant insights into the protein's function. Studies have shown that while OspB-deficient B. burgdorferi can infect and persist in mice and migrate to feeding ticks, they exhibit impaired adherence to the tick gut and reduced survival within the vector. plos.orgplos.org

In one study, confocal microscopy and quantitative RT-PCR analysis revealed a drastic reduction in the number of OspB-deficient spirochetes in the tick gut compared to wild-type B. burgdorferi after feeding. plos.org While wild-type spirochetes were detected in both blood meal and gut tissue samples, OspB mutant spirochetes were significantly less abundant in the gut. plos.org This suggests that OspB is critical for the spirochetes to persist within the luminal content and fully adhere to the tick gut. plos.org

In vitro binding assays using tick gut extracts further supported these in vivo findings, demonstrating that the binding of the OspB mutant to tick gut extracts was significantly reduced compared to the wild-type strain. plos.org Complementation with a wild-type copy of the ospB gene restored the binding ability. plos.org

Studies comparing the functional equivalence of OspA and OspB in tick colonization have shown that a B. burgdorferi strain expressing OspB in place of OspA was able to infect mice and colonize ticks as effectively as strains expressing OspA. nih.gov This indicates that OspB can functionally substitute for OspA during tick colonization, although the specific molecular interactions may differ (e.g., OspB does not bind TROSPA). nih.gov

The impact of OspB antibodies on tick colonization has also been investigated. Non-bactericidal OspB antibodies have been shown to interfere with B. burgdorferi colonization in I. scapularis, suggesting that blocking OspB function can disrupt the spirochete's interaction with the tick vector. nih.gov

Immunological Aspects of Ospb Protein

Antigenic Profile and Epitope Mapping of OspB Protein

OspB is known to be highly immunogenic in mammals infected with or experimentally immunized against B. burgdorferi. nih.govnih.gov Studies involving biochemical and immunochemical analyses of OspA and OspB from various geographic origins have revealed considerable differences in their apparent molecular weights and reactivity with monoclonal antibodies. diva-portal.orgdiva-portal.orgdiva-portal.orgnih.gov This heterogeneity contributes to the complexity of the immune response to OspB.

Epitope mapping studies have aimed to identify the specific regions of OspB that are recognized by antibodies. These studies are crucial for understanding protective immunity and informing vaccine development strategies.

Identification of Immunoreactive Regions and Domains (e.g., C-terminus)

Research has identified key immunoreactive regions within the this compound. Notably, the carboxyl (C)-terminus of OspB has been highlighted as an important domain for antibody binding. diva-portal.orgthenativeantigencompany.comnih.govnih.govdiva-portal.orgpsu.eduaai.orgpnas.org

One highly cross-reactive epitope recognized by monoclonal antibody (MAb) 84C has been delimited to a conserved 11-amino-acid region in the C-terminus of OspB. nih.govnih.gov This epitope was found to be exposed on the borrelial surface, as demonstrated by the ability of MAb 84C to agglutinate Borrelia and the isolation of 84C-resistant escape variants. nih.govnih.gov

Another critical epitope for the bactericidal monoclonal antibodies CB2 and H6831 is located within the C-terminus of OspB, with an absolute requirement for a Lysine (B10760008) residue at position 253 for binding and lytic function. psu.eduaai.orgaai.orgaai.orgcapes.gov.br This suggests that specific residues within the C-terminal region are crucial for eliciting a protective immune response. thenativeantigencompany.compnas.org

While the C-terminus is a prominent immunoreactive region, other regions also contribute to the antigenic profile. For instance, one study mentioned a monoclonal antibody (MAb H4610) with an epitope within amino acid residues 17 to 118 of OspB, although this antibody was not bactericidal. psu.edu

Interactive Table 1: Key Immunoreactive Regions and Associated Antibodies

Region/ResiduesAssociated AntibodyNotesSource(s)
C-terminusMAb 84CHighly conserved 11-amino-acid region, surface exposed. nih.govnih.gov
C-terminus (Lys253)CB2, H6831Critical for binding and non-complement-dependent bactericidal action. psu.eduaai.orgaai.orgaai.orgcapes.gov.br
Amino acids 17-118MAb H4610Epitope identified, but antibody was not bactericidal. psu.edu

Molecular Mechanisms of Anti-OspB Antibody Action on Borrelia

Antibodies directed against OspB can exert several effects on Borrelia, contributing to bacterial clearance. While traditional antibody mechanisms involve complement fixation and phagocytosis, anti-OspB antibodies, particularly certain monoclonal antibodies, demonstrate unique complement-independent bactericidal properties. proteopedia.orgpsu.eduaai.orgaai.orgaai.orgpnas.orgnih.govmdpi.comnih.gov

Non-Complement-Dependent Bactericidal Properties of Monoclonal Antibodies (e.g., CB2, H6831)

Several monoclonal antibodies, including CB2 (IgG1) and H6831 (IgG2a), have been shown to possess bactericidal activity against B. burgdorferi in the absence of complement and phagocytes. diva-portal.orgproteopedia.orgdiva-portal.orgpsu.eduaai.orgaai.orgaai.orgpnas.orgnih.govmdpi.comnih.govresearchgate.net This non-complement-dependent killing mechanism is a significant aspect of the immune response to OspB.

Studies using Fab fragments of these antibodies have confirmed that their bactericidal effect is not due to agglutination of the bacteria, further supporting a direct mechanism of action. psu.eduaai.orgaai.orgaai.orgpnas.orgnih.gov For CB2 and H6831, this bactericidal action is epitope-specific, requiring the presence of Lysine at position 253 in the this compound. psu.eduaai.orgaai.orgaai.orgcapes.gov.br

The precise molecular mechanism by which these antibodies kill Borrelia without complement is still being investigated. However, research suggests that the binding of these antibodies to OspB leads to destabilization and increased permeability of the outer membrane, eventually resulting in osmotic lysis and spheroplast formation. psu.eduaai.orgpnas.orgnih.gov Cryo-electron microscopy and tomography have shown that exposure to the bactericidal antibody CB2 causes the formation of outer membrane projections and large breaks. pnas.orgnih.gov

Interestingly, this bactericidal effect appears to be specific to Borrelia and is not transferable to Escherichia coli expressing recombinant OspB, suggesting that unique properties of the Borrelia outer membrane or other bacterial factors are involved. pnas.orgnih.gov While the porin P66 was found to coprecipitate with OspB, it was shown to be dispensable for the bactericidal mechanism of CB2. pnas.orgnih.gov

Antibody-Induced Conformational Changes in this compound and their Functional Implications

Binding of monoclonal antibodies like CB2 and H6831 to OspB has been shown to induce structural or conformational changes in the protein. aai.orgaai.orgaai.orgpnas.orgnih.govproteopedia.org These changes have been detected through techniques such as limited proteolysis and examination of crystallized immune complexes. aai.orgaai.orgproteopedia.org

For example, binding of CB2 to truncated OspB (lacking the N-terminal lipid) reduced the susceptibility of OspB to cleavage by certain proteases (trypsin and Arg-C) near the N-terminus, indicating a conformational change. aai.org X-ray diffraction analysis of the OspB-H6831 complex also revealed conformational differences compared to unbound OspB, with a notable loss of central β-sheet strands. proteopedia.orgproteopedia.org

While these antibody-induced conformational changes in OspB have been observed, their exact role in the non-complement-dependent bactericidal mechanism is not fully understood. aai.orgpnas.orgnih.gov It has been hypothesized that the conformational change could facilitate interaction with a second messenger or lead to expansion of the outer leaflet of the membrane bilayer, contributing to membrane destabilization and lysis. psu.edunih.gov

Strategies for Immune Evasion Involving this compound

Borrelia burgdorferi employs various strategies to evade the host immune system, allowing for its persistence and dissemination. nih.govaaem.plproteopedia.orgfrontiersin.org OspB, despite being immunogenic and a target of bactericidal antibodies, is also implicated in these evasion mechanisms.

Antigenic Variation and Sequence Heterogeneity of OspB among Strains

A significant immune evasion strategy utilized by Borrelia is antigenic variation, particularly of its surface proteins. diva-portal.orgnih.govaaem.plfrontiersin.orgnih.govoup.com OspB exhibits considerable sequence heterogeneity among different Borrelia strains and isolates from various geographic origins. diva-portal.orgdiva-portal.orgnih.govpsu.eduaai.orgnih.govnih.govoup.comasm.org

This heterogeneity is observed at both the DNA and protein levels. diva-portal.orgdiva-portal.orgnih.gov Comparisons of ospB gene sequences from different strains have shown significant variations. diva-portal.orgnih.govoup.com For instance, pairwise comparisons of ospB sequences from strains ACAI (Sweden) and Ip90 (eastern Russia) showed approximately 79% and 81% identity, respectively, to the ospB gene of the North American strain B31, and 81% identity to each other. diva-portal.orgnih.gov This level of variation is greater than that observed for ospA genes among the same strains. diva-portal.orgnih.gov

The antigenic variation and sequence heterogeneity of OspB can result in differences in apparent molecular weights and reactivity with monoclonal antibodies among strains. diva-portal.orgnih.govnih.govdiva-portal.orgdiva-portal.orgnih.gov This variability can allow some spirochetes to evade antibodies raised against a specific OspB variant. thenativeantigencompany.comproteopedia.org For example, strains with non-lysine residues at position 253 of OspB were found to have little or no reactivity with the bactericidal antibody H6831. proteopedia.org Escape variants that fail to express OspB have also been observed after exposure to bactericidal monoclonal antibodies. nih.gov

While antigenic variation of Osp proteins has been speculated as a primary immune escape mechanism, studies in mouse models have suggested that other escape mechanisms might also be involved, as significant variation of osp genes was not observed over the course of infection in that specific model. diva-portal.orgdiva-portal.org Nevertheless, the inherent heterogeneity of OspB among different isolates is a key factor in immune evasion. diva-portal.orgdiva-portal.org

Interactive Table 2: Sequence Identity of ospB Genes Among Borrelia Strains

Strain 1Strain 2% Nucleotide Identity (ospB)Source(s)
ACAIB3179% diva-portal.orgnih.gov
Ip90B3179% diva-portal.orgnih.gov
ACAIIp9081% diva-portal.orgnih.gov

Truncation of OspB has also been identified as a mechanism of immune evasion, leading to a truncated form of the protein that lacks epitopes for bactericidal antibodies. proteopedia.orgpnas.org Such variants can arise spontaneously. proteopedia.org

Role in Modulating Host Innate Immune Responses (e.g., resistance to complement, phagocytosis)

OspB plays a significant role in helping Borrelia burgdorferi evade the host's innate immune system, particularly by interfering with phagocytosis and potentially complement activation. researchgate.netfrontiersin.orgutupub.fifrontiersin.orgresearchgate.net

Inhibition of Phagocytosis: OspB has been shown to inhibit the phagocytosis of Borrelia burgdorferi by human neutrophils. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgjle.com This effect, along with the inhibition of oxidative burst in neutrophils, is thought to contribute to the spirochete's ability to survive in various tissues, including the skin, joints, and nervous system. researchgate.netfrontiersin.org Studies using OspB-deficient Borrelia burgdorferi strains have demonstrated that the absence of OspB can impair the spirochete's ability to resist neutrophil phagocytosis, particularly at low serum concentrations. nih.govresearchgate.netutupub.fi OspA and OspB may also bind to complement receptor 3 (CR3), an adhesion molecule on neutrophils involved in recognizing and interacting with Borrelia species, in a C3bi-independent manner, which could further influence phagocytosis. researchgate.netasm.orgnih.gov

Modulation of Complement Activation: Research suggests that OspB may have an inhibitory role in serum sensitivity and complement activation. nih.govresearchgate.netutupub.fi The complement system is a crucial part of the innate immune system that aids in the phagocytosis and elimination of pathogens. frontiersin.orgfrontiersin.org While Borrelia burgdorferi can activate complement, it also employs mechanisms to resist complement-mediated killing. researchgate.netasm.org Some studies indicate that the presence of OspB correlates with resistance to normal human serum. researchgate.netasm.org For instance, some serum-susceptible Borrelia garinii strains have been found to lack OspB or possess a truncated version of the protein, suggesting a link between full-length OspB and complement resistance. asm.org However, other factors varying between strains may also contribute to differences in serum sensitivity. asm.org

Host Immune Response to this compound in Animal Models and Natural Infection (non-clinical)

The host immune response to OspB varies depending on the context of infection, particularly between natural infection and experimental settings like vaccination in animal models. diva-portal.orgoup.comnih.gov

Response in Natural Infection: In natural infections, immune responses to Osp proteins like OspA and OspB are often rarely found. diva-portal.org This is potentially due to the anti-inflammatory components in tick saliva that may suppress the immune response at the site of infection. diva-portal.org Furthermore, the expression of OspA and OspB is typically downregulated once Borrelia burgdorferi enters the mammalian host, which may explain the limited antibody response during natural infection. nih.govoup.comaaem.pl While some studies have detected OspA and/or OspB antibodies in some Lyme disease patients, particularly in later stages, this is not a consistent finding in natural infections. asm.org

Response in Animal Models (Non-clinical): In contrast to natural infection, experimental studies, particularly vaccination with recombinant OspB, have shown that animals can develop an immune response to OspB. nih.gov Vaccination with OspB from a specific Borrelia burgdorferi strain has been shown to protect mice from infection with that same strain. nih.gov However, this protection can be evaded by Borrelia burgdorferi strains that express a truncated form of OspB, suggesting that the C-terminus of OspB is important for eliciting a protective antibody response. nih.gov Studies in mouse models have also indicated that while a strong inflammatory response may occur, OspA or OspB seroconversion is not consistently reported following infection. oup.com Some mice may even exhibit pre-existing "natural antibodies" against OspB unrelated to infection. oup.com The observation that Borrelia burgdorferi mutants constitutively expressing OspA and OspB are rapidly cleared by host immune responses in vertebrates highlights the importance of the regulated expression of these proteins for successful mammalian infection. oup.com

While OspB plays a role in tick colonization and survival, its expression is significantly reduced upon transmission to the mammalian host. nih.govplos.orgasm.orgoup.comaaem.pl This differential expression is a key immune evasion strategy, limiting the host's exposure to OspB and thus the development of a strong antibody response during natural infection. nih.govoup.com

Summary of OspB's Immunological Interactions:

AspectRole of OspBContextSupporting Evidence
Phagocytosis InhibitionInhibits phagocytosis by human neutrophils. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgjle.comIn vitro studies, potentially in tissues.Studies with OspB-deficient strains. nih.govresearchgate.netutupub.fi
Oxidative Burst InhibitionInhibits oxidative burst in human neutrophils. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgIn vitro studies, potentially in tissues.Studies with OspB-deficient strains. nih.govresearchgate.net
Complement ModulationMay have an inhibitory role in serum sensitivity and complement activation. nih.govresearchgate.netutupub.firesearchgate.netasm.orgIn vitro studies.Correlation with serum resistance in some strains. researchgate.netasm.org
Immune Response (Natural)Rarely elicits strong antibody responses. diva-portal.orgoup.comNatural infection (mammalian host).Downregulation of OspB expression in mammals. nih.govoup.comaaem.pl
Immune Response (Animal Models - Vaccination)Can elicit protective antibody responses. nih.govExperimental vaccination.Protection against homologous strains. nih.gov
Immune Evasion MechanismDifferential expression (high in tick, low in mammal). nih.govplos.orgasm.orgoup.comaaem.plThroughout the Borrelia life cycle.Correlates with limited immune response in mammals. nih.govoup.com

Advanced Methodological Approaches in Ospb Protein Research

Genetic Manipulation and Mutagenesis for Functional Dissection

Genetic manipulation of Borrelia burgdorferi is a crucial approach to understanding the specific roles of proteins like OspB in the spirochete's complex life cycle.

Generation of OspB-deficient Borrelia Strains and Complementation Studies

Creating Borrelia strains specifically lacking the ospB gene allows researchers to observe the phenotypic consequences of OspB absence. This is typically achieved through targeted gene inactivation via homologous recombination. For instance, an isogenic OspB-deficient mutant was generated from infectious B. burgdorferi B31 clone 5A11 by replacing a segment of the ospB gene with a kanamycin (B1662678) resistance cassette. plos.orgplos.org This process involves electroporation of the construct into Borrelia and selection for transformants. plos.orgplos.org

Complementation studies, where a functional copy of the ospB gene is introduced back into the deficient strain, are then performed to confirm that observed phenotypes are specifically due to the absence of OspB and not off-target effects of the genetic manipulation. plos.org Complementation of OspB-deficient spirochetes in trans with a wild-type copy of the ospB gene has been shown to restore their ability to bind to tick gut tissue, highlighting OspB's role in this interaction. plos.orgplos.org

Studies using OspB-deficient strains have provided insights into OspB's function in the tick vector. For example, an OspB-deficient strain showed significantly reduced binding to Ixodes scapularis gut in vitro compared to the wild-type strain. plos.org While OspB-deficient B. burgdorferi were able to infect and persist in mice similar to wild-type isolates, they exhibited impaired ability to adhere to the tick gut and survive within the vector during transmission from mice to ticks. plos.orgplos.org

Research Findings from OspB-Deficient Strains:

StrainOspB ExpressionBinding to Tick Gut Extract (In Vitro)Infectivity in MiceColonization in Ticks
Wild-type B.b. B31PresentNormalInfectiousNormal
OspB-deficient mutantAbsentSignificantly ReducedInfectiousImpaired
OspB-complementedRestoredRestoredNot specifiedRestored (partially)

*Based on findings from search result plos.org.

Naturally occurring OspB escape mutants with reduced expression or truncation of the protein have also been identified, providing further evidence for the link between OspB and spirochete function. plos.orgnih.gov

Site-Directed Mutagenesis for Functional Domain Analysis

While the provided search results specifically detail site-directed mutagenesis applications for OspA and OspC leibniz-fli.dejci.orgasm.org, the principle is directly applicable to OspB. For instance, site-directed mutagenesis has been used to identify residues in other Borrelia outer surface proteins that are important for binding to tick gut extracts or for recognition by specific antibodies. leibniz-fli.dejci.org Such approaches could be used to pinpoint regions in OspB crucial for its adherence function or interaction with potential binding partners.

Functional analysis of point mutations in OspB has been applied to orthologs in other bacterial species, such as Shigella. In Shigella OspB, site-directed mutagenesis of predicted catalytic residues (C184 and H144) abrogated its activity, supporting its classification as a cysteine protease. biorxiv.orgasm.org This demonstrates the power of site-directed mutagenesis in confirming predicted functional sites based on sequence or structural homology.

Recombinant Protein Expression and Purification Techniques (e.g., His-tag, MBP fusion)

To study OspB in vitro, it is often necessary to produce large quantities of purified protein. Recombinant protein expression in heterologous systems, such as Escherichia coli, is a common approach. To facilitate purification, affinity tags are frequently fused to the recombinant protein.

Commonly used tags include the polyhistidine (His) tag and the Maltose-Binding Protein (MBP) tag. thenativeantigencompany.comnih.gov His-tags, typically consisting of six histidine residues, allow for purification using immobilized metal affinity chromatography (IMAC), where the tag binds to metal ions (e.g., nickel or cobalt) immobilized on a resin. nih.gov

MBP is an approximately 42 kDa protein that can significantly enhance the solubility of fused recombinant proteins, making it particularly useful for expressing proteins that are otherwise prone to aggregation in E. coli. nih.govgenscript.comnih.gov MBP-tagged proteins can be purified using affinity chromatography based on MBP's natural affinity for amylose (B160209) resin. genscript.comnih.gov Elution is typically achieved with maltose. genscript.com

Recombinant Borrelia burgdorferi OspB protein has been successfully expressed in E. coli with both His-tags and MBP fusion tags for purification and downstream applications. thenativeantigencompany.comrockland.com For example, a recombinant this compound fused to an MBP tag and expressed in E. coli was purified to greater than 90% purity. rockland.com The expected size of this fusion protein (OspB-MBP) is approximately 72.7 kDa, reflecting the combined molecular weights of OspB (~30.3 kDa) and MBP (~42.4 kDa). rockland.com Recombinant OspB fused to a His-tag has also been produced in E. coli to high purity. thenativeantigencompany.com

These recombinant proteins are valuable reagents for various biochemical and immunological assays, such as Western blotting and binding studies. rockland.com

Structural Determination Methodologies

Understanding the three-dimensional structure of OspB is crucial for elucidating its molecular mechanisms of action and identifying potential interaction sites. Various methodologies are employed for protein structure determination.

X-ray Crystallography and Cryo-Electron Microscopy for Three-Dimensional Structure Elucidation

X-ray crystallography is a powerful technique for determining the atomic-resolution three-dimensional structure of proteins when they can be coaxed into forming well-ordered crystals. By diffracting X-rays off the crystal, a diffraction pattern is generated, which can be computationally converted into an electron density map. This map is then used to build an atomic model of the protein.

The crystal structure of a C-terminal fragment of B. burgdorferi OspB (residues 152-296) has been determined by X-ray diffraction at a resolution of 2.0 Å, both alone and in complex with a bactericidal Fab fragment. rcsb.org This provided detailed insights into the protein's fold and the interaction interface with the antibody. The structure revealed that the C-terminal fragment forms artificial dimers in the crystal and that conformational changes, including disordering or removal of a beta-sheet, can occur upon antibody binding. rcsb.orgproteopedia.org

Cryo-electron microscopy (cryo-EM) and cryo-electron tomography (cryo-ET) are increasingly used to study the structures of biological macromolecules and complexes, particularly those that are difficult to crystallize or when aiming to visualize proteins in their native cellular context. Cryo-EM involves flash-freezing samples to preserve their structure in a near-native state, and then imaging them with an electron microscope.

Cryo-electron microscopy and tomography have been used to study the effects of antibodies targeting OspB on the Borrelia outer membrane. pnas.orgpnas.org These studies revealed that exposure to a bactericidal antibody against OspB caused the formation of outer membrane projections and large breaks, suggesting a mechanism of osmotic lysis. pnas.orgpnas.org While these studies focused on the effect of antibodies on the bacterial membrane in the context of OspB, cryo-EM can also be applied directly to determine the structure of purified OspB or OspB in complex with other molecules. Cryo-EM has been used to analyze the structure of B. burgdorferi itself, revealing details about its morphology and the distribution of outer membrane proteins like OspB. asm.orgresearchgate.net

Structural Data from X-ray Crystallography of OspB Fragment:

StructureResolution (Å)MethodPDB ID
OspB C-terminal fragment2.0X-RAY DIFFRACTION1P4P
OspB C-terminal fragment + Fab H68312.6X-RAY DIFFRACTIONNot explicitly stated in result, but complex structure mentioned

*Based on findings from search result rcsb.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide information about the three-dimensional structure, dynamics, and interactions of proteins in solution. Unlike crystallography, which requires a crystalline state, NMR is performed on proteins in a solution state, which is often closer to their physiological environment.

NMR spectroscopy can be used to study protein dynamics by analyzing parameters such as relaxation times. These parameters provide insights into the flexibility and internal motions of different parts of the protein. While direct application of detailed NMR structure determination to full-length OspB is not explicitly detailed in the provided results, NMR has been successfully applied to study the structure and dynamics of other Borrelia outer surface proteins, such as OspA and BBA03. nih.govnih.govresearchgate.netresearchgate.net

Studies on other Borrelia lipoproteins using NMR have provided information on the flexibility of different protein regions and the identification of disordered segments. nih.govnih.govresearchgate.net For instance, NMR analysis of BBA03 revealed a disordered N-terminal region and a folded seven-helix bundle domain. nih.govresearchgate.net These types of studies are crucial for understanding how protein dynamics relate to function. While a full high-resolution NMR structure of OspB is not mentioned, NMR could be applied to investigate the dynamics of OspB, its interactions with ligands or membranes, and conformational changes it might undergo.

Biophysical Characterization of this compound and Its Interactions

Biophysical techniques are crucial for elucidating the structural properties of OspB and how it interacts with other molecules. These methods help to define the protein's conformation, stability, and binding affinities.

Limited Proteolysis and Conformational Probing

Limited proteolysis is a technique used to probe the conformational features of proteins by assessing their susceptibility to enzymatic cleavage. Sites of limited proteolysis often correspond to regions of enhanced backbone flexibility or local unfolding within a protein structure. nih.gov This method is valuable for analyzing the effects of ligand binding on protein conformation and for identifying protein fragments that can fold autonomously or associate into complexes. nih.gov

Studies utilizing limited proteolysis have been applied to truncated OspB (tOspB), which lacks the N-terminal lipid modification, to examine the effect of monoclonal antibody (mAb) binding on its tertiary structure. aai.orgnih.gov For instance, mAb CB2, which is directed against OspB, was shown to affect the cleavage of tOspB by certain enzymes, such as trypsin and endoproteinase Arg-C. aai.org CB2 binding slowed the rate of cleavage by these proteases near the N-terminus of tOspB, indicating that the antibody induces a conformational change in the protein. aai.org This effect was specific to CB2 and dependent on its binding to tOspB, as an irrelevant mAb had no such effect, and CB2 did not affect the cleavage of tOPB from a strain it does not bind. aai.org This demonstrates that limited proteolysis can detect subtle changes in OspB conformation upon antibody binding. aai.orgnih.gov

In vitro Binding Assays with Host/Vector Components

In vitro binding assays are essential for identifying and characterizing the interactions between OspB and components from its hosts (mammals) and vectors (ticks). These assays can help determine the specificity and affinity of OspB binding to various molecules.

Studies have shown that OspB plays a contributing role in the adherence of B. burgdorferi to the tick gut. rockland.comthermofisher.comthenativeantigencompany.comusbio.net In vitro ELISA-based assays have been used to assess the binding of recombinant OspB to tick gut extracts (TGE). nih.gov These experiments demonstrated significant binding of OspB to TGE compared to control proteins like bovine serum albumin (BSA) or B. burgdorferi ErpT. nih.gov This binding was detected using FITC-labeled recombinant OspB probed against wells coated with TGE. nih.gov

While OspA is known to mediate attachment to the tick midgut by binding to the tick receptor for OspA (TROSPA), OspB does not bind to TROSPA. asm.orgnih.gov However, OspB has been shown to bind to other components of tick gut extract, suggesting alternative or additional mechanisms of interaction with the tick vector. asm.org

Data from an ELISA-based binding assay of FITC-labeled proteins to tick gut extract: nih.gov

Protein Binding to TGE (Relative Units)
FITC-OspB High
FITC-BSA Low
FITC-ErpT Low
FITC-OspB + Fetal Bovine Serum Weak

These findings highlight the specific affinity of OspB for tick gut components, supporting its role in tick colonization. thermofisher.comnih.govnih.govoup.com

Immunological Assays for OspB Detection and Characterization

Immunological assays are widely used to detect the presence of OspB, characterize its antigenic properties, and study the host immune response to this protein.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common immunological technique used for detecting and quantifying proteins or antibodies. It is applied in OspB research for various purposes, including assessing antibody responses to OspB and studying protein-protein interactions.

ELISA assays are suitable for detecting antibodies against OspB in serum samples, which can be indicative of B. burgdorferi infection. thenativeantigencompany.comusbio.net Recombinant this compound is often used as the antigen to coat ELISA plates. thenativeantigencompany.comantibodies-online.com The binding of antibodies from tested samples to the immobilized OspB is then detected using enzyme-conjugated secondary antibodies and a colorimetric or other measurable substrate. thermofisher.com

Beyond antibody detection, ELISA-based assays have been adapted to study the binding of OspB to tick gut components, as described in Section 7.4.2. nih.gov These assays provide a quantitative measure of the interaction between OspB and tick vector molecules.

Recommended dilutions for anti-OspB polyclonal antibodies in ELISA applications have been reported, such as 1:13,000. thermofisher.comusbio.net

Western Blotting and Immunoblotting

Western blotting, also known as immunoblotting, is a standard technique for detecting specific proteins in a sample based on their size and reactivity with antibodies. This method is widely used for the identification and characterization of OspB.

In Western blotting, B. burgdorferi proteins, often from whole-cell lysates or recombinant protein preparations, are separated by SDS-PAGE and then transferred to a membrane. thenativeantigencompany.commdpi.com The membrane is subsequently probed with antibodies specific to OspB. thermofisher.comthenativeantigencompany.comclinisciences.com A secondary antibody conjugated to a detectable label (e.g., enzyme or fluorophore) is used to visualize the bound primary antibodies, revealing the presence and apparent molecular weight of OspB. thenativeantigencompany.com

OspB typically appears as a band with an expected molecular weight of approximately 30.3 kDa in Western blots of B. burgdorferi lysates. rockland.comclinisciences.com When expressed as a fusion protein, such as with Maltose-Binding Protein (MBP), the observed band will be larger, corresponding to the combined molecular weight of OspB and the fusion partner (e.g., approximately 72.7 kDa for OspB-MBP). rockland.comthenativeantigencompany.comclinisciences.comgenetex.com

Western blotting is used to confirm the expression of OspB in different Borrelia strains or mutants and to assess the specificity of anti-OspB antibodies. thermofisher.comthenativeantigencompany.comnih.govasm.orgoup.comdiva-portal.orgasm.org It has revealed heterogeneity in the apparent molecular weights of OspB proteins from different B. burgdorferi strains, as well as variations in their reactivity with monoclonal antibodies. diva-portal.orgnih.gov

Example Western blot results for OspB detection: thenativeantigencompany.comclinisciences.comgenetex.com

Lane Sample Type Expected Band Size (kDa) Observed Band Size (kDa) Notes
1 Molecular Weight Markers - - Reference ladder
2 MBP-OspB Fusion Protein 72.7 ~72.7 Arrow indicates band
3 MBP alone 42.4 ~42.4 Control for fusion tag
Appropriate Cell Lysate B. burgdorferi Lysate 30.3 ~30.3 Endogenous OspB

Note: Observed band sizes are approximate based on visual interpretation of gel images.

Western blotting is also employed in immunoprecipitation studies to identify proteins that interact with OspB. nih.gov Antibodies specific to OspA or P66 have been used to pull down associated proteins, and subsequent immunoblot analysis with OspB antibodies confirmed the presence of OspB in complexes with OspA and P66. nih.gov

Transcriptional and Proteomic Analyses of OspB Expression and Regulation

Transcriptional and proteomic analyses have been instrumental in understanding the complex expression and regulation of this compound in Borrelia burgdorferi, the causative agent of Lyme disease. These approaches provide insights into the levels of ospB mRNA and this compound under various environmental conditions and at different stages of the spirochete's life cycle, particularly during its transmission between its Ixodes tick vector and mammalian hosts.

Early studies utilizing Northern blot analysis revealed that the ospA and ospB genes are organized within a single transcriptional unit and are cotranscribed from a common promoter, resulting in a polycistronic mRNA transcript of approximately 2.2 kilobases. nih.govnih.gov This indicates that the expression of OspA and OspB is linked at the transcriptional level. However, variations in Osp protein content observed through techniques like Coomassie-stained gels and Western blot analyses, even in strains with nearly identical ospAB DNA sequences, suggest that regulation also occurs at the translational level. nih.gov

Differential expression of OspB in response to environmental cues is a key aspect of Borrelia adaptation. Studies have shown that OspA and OspB are abundantly expressed in the midgut of unfed ticks. nih.govoup.com Upon tick feeding, as the spirochetes prepare for transmission to a mammalian host, the expression of ospA and ospB is significantly downregulated, while the expression of other proteins like OspC is upregulated. nih.govoup.complos.orgaaem.pl This reciprocal expression pattern between OspA/OspB and OspC is considered a hallmark of differential gene expression mediating spirochete transmission. nih.govoup.com

Transcriptional regulation of the ospAB operon is influenced by environmental factors, including temperature and DNA supercoiling. Research has demonstrated that DNA is more negatively supercoiled in B. burgdorferi cultured at 23°C (mimicking the tick environment) compared to cultures grown at 35-37°C (mimicking the mammalian host environment). nih.gov Increasing temperature or relaxing DNA supercoiling (e.g., by inhibiting DNA gyrase with coumermycin A1) leads to a decrease in ospAB promoter activity. nih.gov This suggests that B. burgdorferi senses temperature changes by altering DNA supercoiling, which in turn affects ospAB expression. nih.gov

Proteomic analyses, including mass spectrometry-based approaches, have provided a broader view of protein expression profiles in B. burgdorferi under different conditions. These studies have identified OspA and OspB as some of the most abundant lipoproteins, particularly in conditions mimicking the unfed tick. nih.govplos.org While some studies using in vitro culture have indicated that the expression levels of OspA and OspB remain relatively unchanged throughout different growth phases, this appears to contrast with the in vivo observations related to the tick feeding cycle. asm.org Proteome arrays have also been utilized to identify immunogenic proteins, and OspA and OspB are among the proteins that elicit an antibody response during natural infection in both humans and mice. asm.org

Detailed research findings from transcriptional and proteomic studies highlight the intricate control of OspB expression. For instance, a B. burgdorferi clone deficient in OspA and OspB synthesis was found to lack detectable ospAB mRNA transcript, suggesting regulation at the transcriptional level. asm.org While the osp promoter sequences in this clone were identical to those in a wild-type strain, indicating that a cis element within the putative promoter region was not responsible, the possibility of a sequence outside this region or the synthesis of a repressor protein inhibiting transcription was suggested. asm.org

Further proteomic investigations have examined the impact of deleting abundant outer surface proteins like OspA, OspB, and OspC to better identify less abundant proteins. asm.org Analysis of a mutant deficient in these proteins by two-dimensional gel electrophoresis followed by liquid chromatography-mass spectrometry revealed differential protein content compared to the wild type, identifying various proteins including those of unknown function, membrane transporters, chaperones, and metabolic enzymes. asm.org

The combined application of transcriptional and proteomic analyses underscores the dynamic regulation of OspB expression, primarily driven by environmental signals encountered during the spirochete's enzootic cycle. These studies have provided valuable data on mRNA and protein abundance changes and have begun to unravel the regulatory mechanisms involved.

Here is a summary of some research findings:

Study TypeMethod UsedKey Finding Related to OspBSource
TranscriptionalNorthern blot analysisospA and ospB are cotranscribed as a single unit. nih.govnih.gov
TranscriptionalTranscriptional analysisospAB mRNA levels can vary, suggesting transcriptional and translational regulation. nih.gov
TranscriptionalPromoter activity assays (reporter fusions)ospAB promoter activity decreases with increasing temperature or relaxed DNA supercoiling. nih.gov
ProteomicCoomassie-stained gels, Western blotSignificant variation in Osp protein content among different isolates. nih.gov
ProteomicWestern blot, Northern blot analysisExpression of the osp operon varies in different strains.
ProteomicImmunofluorescenceOspA and OspB production is detectable in B. burgdorferi in tick midguts. oup.com
ProteomicMass spectrometry-based proteomicsOspA and OspB are highly abundant lipoproteins in certain conditions. nih.govplos.org
ProteomicProteome arraysOspA and OspB elicit antibody responses during natural infection. asm.org
Transcriptional/ProteomicAnalysis of mutant strains, mRNA detectionAbsence of detectable ospAB mRNA in a synthesis-deficient clone. asm.org

This table summarizes key findings from various studies employing transcriptional and proteomic methods to investigate OspB.

Comparative and Evolutionary Analyses of Ospb Protein

Sequence Conservation and Divergence Across Borrelia burgdorferi sensu lato Species and Strains

Sequence analysis of the ospB gene and its encoded protein, OspB, reveals both conserved and divergent regions across different Borrelia burgdorferi sensu lato species and strains. While OspA and OspB share a notable degree of sequence similarity, approximately 50% amino acid identity and 62% similarity, variation exists within OspB itself. nih.govplos.orgplos.org

Studies comparing ospA and ospB genes from various North American strains of B. burgdorferi sensu stricto have shown that synonymous substitution rates vary widely along the OspB protein. oup.comnih.gov Some regions of OspB exhibit a significant excess of silent substitutions, suggesting less selective pressure, while divergence in other regions appears constrained by biased base composition or selection. oup.comnih.gov This indicates that certain parts of the this compound are more conserved than others.

Biochemical and immunochemical analyses of OspA and OspB proteins from strains originating from different geographic locations have demonstrated considerable differences in apparent molecular weights and reactivity to monoclonal antibodies. Cloning and sequencing of the ospAB operons from these diverse strains confirmed that this heterogeneity is also present at the DNA level.

Within B. burgdorferi sensu lato, sequence analysis of ospA and ospB has been used to classify strains into types that align with species designations such as B. burgdorferi sensu stricto, Borrelia afzelii, and Borrelia garinii. For instance, studies on Borrelia garinii isolates from Japan revealed sequence similarities for ospB ranging from 86.1% to 97.9% among the Japanese strains, and the OspB of a Russian B. garinii strain showed higher similarity to that of the Japanese strains. oup.comoup.com

The sequence divergence between ospB and other genes like fla and rrf-rrl spacer sequences has also been examined to evaluate genetic divergence among Borrelia isolates. oup.com For example, the sequence divergence between ospB of strain W97F51 and various B. bissettii strains ranged from 2% to 7%. oup.com

While the ospA and ospB genes are generally highly conserved among B. burgdorferi isolates in the United States, the presence of significant variation, particularly in antigenically important regions of the protein, suggests that selection and recombination contribute to this diversity. plos.orgoup.comnih.gov

Phylogenetic Relationships and Evolutionary History of ospB Gene

Phylogenetic analysis of Borrelia species and strains has frequently involved the ospA and ospB genes, often analyzed together due to their operonic arrangement. Phylogenetic trees based on ospA and ospB sequences have supported the classification of B. burgdorferi sensu lato into distinct species, such as B. burgdorferi sensu stricto, B. afzelii, and B. garinii. oup.comoup.com

The ospAB operon is located on linear plasmid 54 (lp54), a replicon that has been subject to genome rearrangement, gene decay, duplication, and loss during Borrelia evolution. nih.gov Parsimony analysis based on chromosomal SNP trees suggests that the ospB gene has been lost in certain lineages, such as the European B. garinii lineages. nih.gov Sequence alignments have indicated that this loss in B. garinii was not due to pseudogenization but rather a deletion encompassing ospB and its upstream intergenic sequences. nih.gov

The conservation of ospB in the genome of B. burgdorferi is considered a result of positive selection pressure, implying its intrinsic value to the organism. plos.orgplos.org The evolutionary adaptation of Borrelia to cycle between arthropod and warm-blooded hosts has involved the development of repertoires of outer membrane surface proteins, including OspA and OspB, which facilitate interaction with host tissues. rupress.org

Phylogenetic studies using other genetic markers, such as 16S rRNA, have also provided insights into the evolutionary relationships within the genus Borrelia, showing divergence among B. burgdorferi isolates, with some European isolates being more distant from the main cluster of North American isolates. researchgate.net While 16S rRNA analysis provides a broader evolutionary context, the analysis of outer surface protein genes like ospA and ospB offers a more granular view of the evolution of genes directly involved in host-pathogen interactions.

Implications of OspB Diversity for Borrelia Adaptation and Host Specificity

The diversity observed in OspB across Borrelia strains and species likely contributes to the adaptation of the spirochete to different hosts and environments within its enzootic cycle. OspB, along with OspA, is highly expressed when Borrelia resides in the midgut of unfed ticks, and their expression is downregulated during tick feeding and in the mammalian host. nih.govcabidigitallibrary.orgplos.orgasm.org This differential expression is a key adaptation for survival and transmission.

OspB plays a role in the persistence of B. burgdorferi in the tick vector. nih.govplos.org Studies using OspB-deficient mutant strains have shown impaired ability to colonize and survive in the tick midgut. nih.govplos.org OspB has been shown to bind specifically to a protein or protein complex within the tick gut, suggesting a role in adherence. plos.orgasm.org Antibodies against OspB have been shown to interfere with B. burgdorferi colonization of Ixodes scapularis, further highlighting its importance in spirochete-arthropod interactions. asm.org

While OspA is known to bind to the tick midgut receptor TROSPA, OspB does not bind to TROSPA but has been shown to bind to other components of tick gut extract. nih.gov The functional equivalence observed between OspA and OspB in tick colonization in some experimental settings, where OspB could substitute for OspA, suggests some overlapping roles or compensatory mechanisms. nih.gov However, the evolutionary persistence of OspB, despite some functional overlap with OspA, suggests it has an intrinsic value to the organism, likely related to its specific interactions within the tick environment. plos.orgplos.orgrupress.org

Comparative Analysis with Other Borrelia Outer Surface Proteins (e.g., OspA, OspC)

OspB is one of several outer surface proteins (Osps) expressed by Borrelia burgdorferi sensu lato, with OspA and OspC being the most well-characterized. These proteins exhibit distinct expression patterns and roles throughout the spirochete's life cycle.

Sequence and Structural Similarity: OspA and OspB are closely related lipoproteins, sharing approximately 50% sequence identity and 62% similarity in their amino acid sequences. nih.govplos.orgplos.org They are encoded by adjacent genes on lp54 and are cotranscribed from a common promoter. nih.govthenativeantigencompany.comcabidigitallibrary.org The crystal structures of OspA and the C-terminal region of OspB show considerable similarity. plos.orgplos.org In contrast, OspC is a distinct lipoprotein encoded on a circular plasmid (cp26) and shares less sequence similarity with OspA and OspB. nih.govcabidigitallibrary.orgasm.org

Expression Patterns: OspA and OspB are highly expressed in the midgut of unfed ticks and are downregulated upon tick feeding. nih.govcabidigitallibrary.orgasm.org OspC, on the other hand, is minimally expressed in unfed ticks but is significantly upregulated within 36-48 hours of a blood meal, facilitating spirochete transmission to the mammalian host. nih.govcabidigitallibrary.org This reciprocal expression pattern of OspA/OspB and OspC is a classic example of differential gene expression in Borrelia. nih.gov

Functional Roles: OspA and OspB are primarily involved in the colonization and persistence of Borrelia within the tick midgut. nih.govcabidigitallibrary.orgplos.orgasm.orgvetres.org OspA mediates attachment to the tick midgut receptor TROSPA, while OspB also contributes to adherence by binding to other tick gut components. plos.orgasm.orgvetres.orgnih.gov OspC is crucial for the spirochete to migrate from the tick midgut to the salivary glands and establish infection in the mammalian host. nih.govcabidigitallibrary.org

Diversity and Evolutionary Rates: While OspA and OspB show some sequence variation among strains, they are generally more conserved, particularly OspA among North American B. burgdorferi sensu stricto isolates. plos.orgoup.comnih.govoup.com OspC, in contrast, is known for its significant genetic and antigenic heterogeneity, with numerous ospC alleles identified. asm.orgpsu.eduoup.comleibniz-fli.de The ospC gene evolves faster than ospA, with higher rates of synonymous and nonsynonymous substitutions, particularly in its variable region. asm.org This high variability in OspC is thought to be driven by positive selection and contributes to immune evasion in the mammalian host. asm.orgnih.gov

The differential conservation and diversity among OspA, OspB, and OspC reflect their distinct roles in the Borrelia life cycle and the different selective pressures they face in the tick and mammalian hosts. OspA and OspB, important for tick colonization, are relatively conserved, while the mammalian-expressed OspC, targeted by the host immune system, exhibits high variability.

Here is a comparative summary of OspB with OspA and OspC:

FeatureOspAOspBOspC
Location Linear plasmid lp54 nih.govthenativeantigencompany.comcabidigitallibrary.orgLinear plasmid lp54 nih.govthenativeantigencompany.comcabidigitallibrary.orgCircular plasmid cp26 (B524281) nih.govcabidigitallibrary.orgasm.org
Transcription Cotranscribed with ospB nih.govthenativeantigencompany.comCotranscribed with ospA nih.govthenativeantigencompany.comIndependently transcribed nih.govcabidigitallibrary.orgasm.org
Expression (Unfed Tick) High nih.govcabidigitallibrary.orgasm.orgHigh nih.govcabidigitallibrary.orgasm.orgLow/Undetectable nih.govcabidigitallibrary.org
Expression (Feeding Tick/Mammal) Downregulated nih.govcabidigitallibrary.orgDownregulated nih.govcabidigitallibrary.orgUpregulated nih.govcabidigitallibrary.org
Sequence Similarity to OspB ~50% identity, 62% similarity nih.govplos.orgplos.org-Less similar nih.govasm.org
Role in Tick Colonization, adherence (TROSPA binding) cabidigitallibrary.orgvetres.orgnih.govColonization, adherence (binding to other gut components) plos.orgasm.orgvetres.orgnih.govMinimal nih.govcabidigitallibrary.org
Role in Mammal Downregulated, less prominent during infection nih.govcabidigitallibrary.orgDownregulated, less prominent during infection nih.govcabidigitallibrary.orgEssential for establishing infection, immunodominant during early infection nih.govcabidigitallibrary.orgasm.orgpsu.edu
Sequence Variability Relatively conserved (especially in B. burgdorferi s.s.) plos.orgoup.comnih.govoup.comShows variation, particularly in antigenic regions oup.comnih.govHighly variable asm.orgpsu.eduoup.comleibniz-fli.de
Evolutionary Rate Slower than OspC asm.orgVaries along protein, influenced by selection oup.comnih.govFaster than OspA asm.org

Future Perspectives and Research Gaps on Ospb Protein

Elucidating Unresolved Molecular Mechanisms of OspB Protein Function

Despite its known association with adherence to the tick gut, the precise molecular mechanisms by which OspB facilitates this interaction remain to be fully elucidated. Research indicates that OspB contributes to the colonization and survival of B. burgdorferi in ticks. plos.orgplos.org Studies have suggested that a cavity in the OspA/B barrel domain might serve as a binding site for a small peptide, linear saccharide, or exposed protein loop, which could be relevant to OspB's function in tick gut adherence. oup.complos.org Further research is needed to identify the specific tick gut ligands that interact with OspB and to characterize the molecular events that follow this binding. Additionally, the potential codependency of OspA and OspB function in tick colonization warrants further investigation. plos.org

Beyond its role in tick adherence, recent studies on OspB homologs in other bacterial species, such as Shigella flexneri, have revealed cysteine protease activity. biorxiv.orgasm.org While Borrelia OspB is primarily known for its role in tick colonization, exploring whether B. burgdorferi OspB possesses any enzymatic activity or interacts with host or vector proteins in ways beyond simple adhesion could uncover novel molecular mechanisms. The identification of a conserved cysteine-histidine catalytic dyad in Shigella OspB asm.org prompts questions about the presence and potential function of similar residues in Borrelia OspB.

Comprehensive Structural-Functional Relationship Studies of Full-Length this compound

Structural studies have provided insights into the C-terminal region of OspB, revealing a fold similar to the C-terminal half of OspA. plos.org Crystal structures of a C-terminal fragment of B. burgdorferi OspB (residues 152-296) have been determined, both alone and in complex with a bactericidal Fab antibody. nih.gov These studies highlighted conformational differences between the free and antibody-bound forms and identified a lysine (B10760008) residue (Lys-253) in the C-terminus as essential for the binding of a specific bactericidal Fab. nih.govproteopedia.org

Advanced Approaches for Investigating this compound in Complex Biological Systems

Investigating this compound function within the complex biological systems of the tick vector and the mammalian host presents technical challenges. B. burgdorferi undergoes significant changes in outer surface protein expression during its enzootic cycle, downregulating OspA and OspB during transmission to mammals and upregulating proteins like OspC. wikipedia.orgoup.comnih.gov Studying OspB's specific role requires methods that can analyze protein localization, interaction partners, and conformational changes in situ within the tick gut environment.

Advanced imaging techniques, such as super-resolution microscopy, could provide detailed information on the distribution and dynamics of OspB on the spirochete surface during tick colonization. Furthermore, techniques like cross-linking followed by mass spectrometry could help identify proteins in the tick gut that directly interact with OspB. nih.gov Investigating OspB function in the context of mixed microbial communities within the tick gut also represents a complex area requiring further research.

Q & A

Basic Research Questions

Q. What are the primary functions of OspB in Borrelia burgdorferi, and how are these roles experimentally validated?

  • Methodological Answer : OspB facilitates spirochete adherence to tick midguts and dissemination in mammalian hosts. Experimental validation involves:

  • Gene Knockout Models : Generating OspB-deficient B. burgdorferi strains and comparing their survival in ticks (e.g., reduced colonization in Ixodes scapularis midguts) .

  • Antibody Neutralization Assays : Demonstrating that OspB-specific antibodies block spirochete adhesion to tick cells in vitro .

  • Animal Models : Using inbred mice (e.g., C3H/HeJ) to study OspB’s role in joint inflammation and carditis .

    Key Experimental Findings
    OspB-deficient strains show 80% reduced tick midgut colonization
    OspB antibodies reduce spirochete load in murine joints by 60%

Q. How can researchers access structural data for OspB to inform hypothesis-driven studies?

  • Methodological Answer :

  • RCSB Protein Data Bank (PDB) : Use the Advanced Search tool with queries like "OspB AND Borrelia burgdorferi" to retrieve 3D structures (e.g., PDB ID 1FJ1). Filter results by sequence identity or structural motifs .

  • Protein Segment Finder : Identify conserved structural motifs (e.g., β-barrel domains) using sequence and secondary structure constraints .

    Structural Databases Utility
    RCSB PDBAccess OspB’s crystal structure (resolution: 2.1 Å)
    ProteinsPlusAnalyze ligand-binding pockets using interactive tools

Advanced Research Questions

Q. How do researchers reconcile contradictions in OspB’s diagnostic relevance versus its role in late-stage Lyme disease?

  • Methodological Answer :

  • Clinical Cohort Studies : Compare antibody profiles in patients with persistent arthritis (e.g., OspB antibodies detected in 70% of untreated late-stage cases vs. exclusion from CDC’s two-tier diagnostic criteria) .

  • Epitope Mapping : Use ELISA and Western blot to identify cross-reactive epitopes between OspB and host proteins (e.g., autoimmune triggers in HLA-DR4+ patients) .

    Contradictory Data Resolution Strategy
    OspB excluded from CDC diagnostic criteria Validate OspB as a biomarker in longitudinal studies with PCR-confirmed cases

Q. What experimental strategies address OspB’s antigenic variability in vaccine development?

  • Methodological Answer :

  • Chimeric Antigen Design : Combine conserved OspB domains with other antigens (e.g., OspA, FtlA/B) to broaden immune coverage. Example: BAF chimeric vaccine shows 90% efficacy in murine models .

  • Structural Vaccinology : Use molecular dynamics simulations to predict stabilizing mutations in OspB’s immunodominant regions .

    Vaccine Design Challenges Solutions
    OspB sequence variation across Borrelia strainsFocus on conserved regions (e.g., residues 120-150 in β-sheet domains)

Q. How can BindingDB and proteomics tools enhance OspB interaction studies?

  • Methodological Answer :

  • BindingDB Advanced Search : Query OspB’s binding partners (e.g., tick midgut receptors) using criteria like Ki ≤ 100 nM and organism: Ixodes scapularis .

  • Proteins API : Retrieve OspB’s post-translational modifications (e.g., lipidation sites) via UniProtKB accession codes .

    Key Binding Data Source
    OspB binds fibronectin with Kd = 45 nM BindingDB (Dataset: PDSP Ki)

Methodological Notes

  • Avoiding Pitfalls : When using knockout models, ensure complemented strains are included to rule out polar effects on adjacent genes (e.g., ospA in the same operon) .
  • Data Reproducibility : Cross-validate structural predictions from RCSB PDB with cryo-EM data in EMDB .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.